Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxy-3-phenylprop-2-enoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3-methoxy-3-[3-(methyl)phenyl]prop-2-enoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
635324-51-5 |
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Molecular Formula |
C13H13F3O3 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H13F3O3/c1-3-19-12(17)8-11(18-2)9-5-4-6-10(7-9)13(14,15)16/h4-8H,3H2,1-2H3 |
InChI Key |
SIUSQNJJCXNIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC(=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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